molecular formula C18H23NO3 B5454341 ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5454341
M. Wt: 301.4 g/mol
InChI Key: YBTIWRQJDLJTNJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, an ethyl ester group, and a propenyl group with a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with piperidine under reflux conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE
  • ETHYL 1-[(E)-3-(4-ETHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE

Uniqueness

ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

ethyl 1-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-22-18(21)16-8-11-19(12-9-16)13-10-17(20)15-6-4-14(2)5-7-15/h4-7,10,13,16H,3,8-9,11-12H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTIWRQJDLJTNJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.